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Compound of Interest

Compound Name: 7rh

Cat. No.: B607014

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Discoidin Domain Receptor 1 (DDR1)
inhibitor 7rh, also known as DDR1-IN-2, with other alternative inhibitors. The information
presented is supported by experimental data from various independent research publications
and commercial suppliers, offering a comprehensive overview of its potency and selectivity.

Data Presentation: Comparative Inhibitory Activity
(IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The
following tables summarize the biochemical and cellular IC50 values for 7rh and a selection of
alternative DDR1 inhibitors. These values have been compiled from multiple independent
sources to provide a robust verification of 7rh's efficacy.

Table 1: Biochemical IC50 Values of DDR1 Inhibitors
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Inhibitor Target IC50 (nM) Source(s)
7rh (DDR1-IN-2) DDR1 6.8-13.1 [1][2]
DDR2 101.4 - 203 [3]

Ber-Abl 355 - 414 [3]

c-Kit >10,000 [4]

DDR1-IN-1 DDR1 105 [51[61[7]
DDR2 413 [5][61[7]

Imatinib DDR1 41 - 43 [8][9]
DDR2 71 [9]

Nilotinib DDR1 3.7 [8]
Dasatinib DDR1 1.35 [8]
Ponatinib DDR1 9 [9]
DDR2 9 [9]

Table 2: Cellular IC50 Values of 7rh (DDR1-IN-2) in Cancer Cell Lines
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Cell Line Cancer Type IC50 (pM) Source
Nasopharyngeal

CNE2 .p yng 1.97 [10]
Carcinoma
Nasopharyngeal

HONE1 -p yng 3.71 [10]
Carcinoma
Nasopharyngeal

CNE1 .p yng 2.06 [10]
Carcinoma
Nasopharyngeal

SUNE1 .p yng 3.95 [10]
Carcinoma

K562 Leukemia 0.038 [1]
Non-Small Cell Lung

NCI-H460 2.98 [1]

Cancer

Non-Small Cell Lung
NCI-H23 2.1 [4]
Cancer

Non-Small Cell Lung

A549 2.7 [4]
Cancer

MDA-MB-231 Breast Cancer 13.34 [11]

MCF-7 Breast Cancer 4.73 [11]

Experimental Protocols

The determination of IC50 values is highly dependent on the experimental conditions. Below is
a detailed methodology for a common biochemical kinase assay used to determine the potency
of DDR1 inhibitors.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a representative method for determining the biochemical IC50 of kinase
inhibitors like 7rh.

1. Reagent Preparation:
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Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35.

Compound Dilution: Prepare a serial dilution of the test compound (e.g., 7rh) in 100%
DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase
reaction buffer to the desired final concentrations.

Kinase Solution: Dilute the purified recombinant DDR1 kinase to the desired concentration in
the kinase reaction buffer.

Substrate/ATP Solution: Prepare a solution of the kinase substrate (e.g., Fluorescein-Poly
GAT) and ATP in the kinase reaction buffer. The final ATP concentration should be close to
its Km for the kinase.[3]

Detection Solution: Prepare a solution containing a europium (Eu)-labeled anti-tag antibody
(specific to the kinase's tag) and EDTA in a TR-FRET dilution buffer.

. Assay Procedure:
Add the serially diluted compound to the wells of a low-volume 384-well plate.
Add the kinase solution to each well.
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the
enzymatic reaction to proceed.

Stop the reaction by adding the detection solution. The EDTA in this solution chelates Mg2+,
which is essential for kinase activity.

Incubate the plate at room temperature for an additional period (e.g., 60 minutes) to allow for
the binding of the antibody to the kinase.

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal
using a suitable plate reader (emission at 665 nm and 615 nm with excitation at 340 nm).

. Data Analysis:
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e The ratio of the emission signals (665 nm / 615 nm) is calculated.

e The percentage of inhibition is determined for each compound concentration relative to a no-
inhibitor control.

e The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve
using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate the DDR1 signaling pathway and a typical experimental
workflow for IC50 determination.
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DDR1 Signaling Pathway
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Biochemical IC50 Determination Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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